molecular formula C14H11BrINO B7480227 N-(2-bromo-4-methylphenyl)-3-iodobenzamide

N-(2-bromo-4-methylphenyl)-3-iodobenzamide

Cat. No.: B7480227
M. Wt: 416.05 g/mol
InChI Key: MMQXYWWPNQOSAJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-iodobenzamide is an organic compound with the molecular formula C14H11BrINO It is a derivative of benzamide, featuring both bromine and iodine substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-3-iodobenzamide typically involves the reaction of 2-bromo-4-methylaniline with 3-iodobenzoic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) for halogen exchange and organolithium reagents for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide
  • N-(4-bromophenyl)acetamide
  • N-(2-bromo-4-methylphenyl)-3-phenylpropanamide

Uniqueness

N-(2-bromo-4-methylphenyl)-3-iodobenzamide is unique due to the presence of both bromine and iodine substituents, which can significantly affect its chemical properties and reactivity. This dual halogenation provides distinct advantages in synthetic applications and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO/c1-9-5-6-13(12(15)7-9)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQXYWWPNQOSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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